4-iso-Pentylthiobenzyl alcohol
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Overview
Description
4-iso-Pentylthiobenzyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with an iso-pentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Pentylthiobenzyl alcohol can be achieved through several methods:
Reduction of Ketones or Aldehydes: One common method involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent (e.g., iso-pentylmagnesium bromide) reacts with a benzyl halide to form the desired alcohol.
Hydrolysis of Esters: Hydrolysis of esters under acidic or basic conditions can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reagents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., sodium azide, NaN3)
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-iso-Pentylthiobenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 4-iso-Pentylthiobenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The iso-pentylthio group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simpler analog without the iso-pentylthio group.
4-iso-Butylthiobenzyl Alcohol: Similar structure with an iso-butylthio group instead of iso-pentylthio.
4-iso-Pentylbenzyl Alcohol: Lacks the thio group, having only the iso-pentyl group attached to the benzyl ring.
Uniqueness
4-iso-Pentylthiobenzyl alcohol is unique due to the presence of both the iso-pentylthio and hydroxyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
[4-(3-methylbutylsulfanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUJWSFWQAZDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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